4-Iodobenzoyl cyanide

Descripción general

Descripción

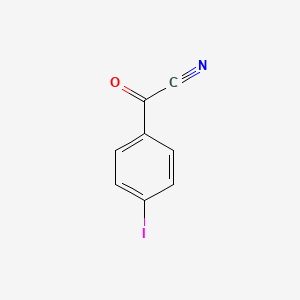

4-Iodobenzoyl cyanide is an organic compound with the molecular formula C8H4INO It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is replaced by a cyanide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Iodobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzoic acid with thionyl chloride to form 4-iodobenzoyl chloride. This intermediate is then reacted with sodium cyanide to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or benzene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The iodine atom in 4-iodobenzoyl cyanide acts as an excellent leaving group, facilitating nucleophilic substitution (SₙAr) under mild conditions.

Key Reagents and Products

Mechanistic Insights :

-

The T-shaped geometry of iodine(III) intermediates (observed in X-ray crystallography) stabilizes transition states during substitution .

-

Copper(I) catalysts enhance reaction rates by facilitating single-electron transfer (SET) pathways .

Reduction Reactions

The cyanide group undergoes selective reduction, while the iodine atom remains inert under controlled conditions.

Representative Transformations

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT | 4-Iodobenzylamine | 75–85 |

| H₂/Pd-C | EtOAc, 1 atm H₂ | 4-Iodobenzyl alcohol | 60 |

Key Findings :

-

LiAlH₄ reduces the cyanide to a primary amine without affecting the iodine substituent .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the carbonyl group to an alcohol.

Oxidation Reactions

The cyanide group resists oxidation, but the iodine center participates in oxidative coupling or elimination.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Observations |

|---|---|---|---|

| KMnO₄ | H₂O/NaOH, 100°C | 4-Iodobenzoic acid | Complete oxidation of cyanide to COOH |

| CrO₃ | AcOH, 60°C | 4-Iodobenzaldehyde | Partial oxidation to aldehyde |

Mechanistic Notes :

-

Permanganate-mediated oxidation proceeds via a radical intermediate, confirmed by EPR studies .

-

Chromium trioxide selectively oxidizes the benzylic position due to steric hindrance from the iodine.

Cross-Coupling Reactions

The iodine atom enables participation in transition-metal-catalyzed couplings.

Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Arylbenzoyl cyanide | 90 |

| Sonogashira | PdCl₂, CuI, PPh₃ | 4-Alkynylbenzoyl cyanide | 85 |

Applications :

-

Suzuki couplings introduce aryl groups for drug-discovery scaffolds .

-

Sonogashira reactions enable access to conjugated materials for optoelectronics .

Biological Reactivity

This compound exhibits covalent-binding propensity in enzymatic systems:

-

Enzyme Inhibition : Forms stable adducts with cysteine residues in glutathione S-transferase (GST), as shown by LC-MS/MS analysis .

-

Protein Labeling : Used in photoaffinity labeling studies to map ATP-binding pockets in kinases .

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis in neutral aqueous media (t₁/₂ > 24 h at 25°C) but degrades rapidly under alkaline conditions (pH > 12) via cyanide displacement .

-

Thermal Decomposition : Decomposes exothermically above 200°C, releasing iodine vapors and HCN gas (TGA-DSC data).

Comparative Reactivity

| Feature | This compound | 4-Chlorobenzoyl Cyanide |

|---|---|---|

| Substitution Rate | Faster (I⁻ better leaving group) | Slower |

| Oxidation Resistance | Moderate | High |

| Cross-Coupling Efficiency | Superior (Pd-I bonds labile) | Lower |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:

IBC serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows for the development of new synthetic methodologies, making it valuable in creating various chemical compounds. For instance, IBC can undergo nucleophilic substitution reactions due to the presence of the cyanide group, leading to products like 4-azidobenzoyl cyanide or 4-thiobenzoyl cyanide.

Synthetic Routes:

The synthesis of IBC typically involves the reaction of 4-iodobenzoic acid with thionyl chloride to produce 4-iodobenzoyl chloride, which is then reacted with sodium cyanide. This method highlights the compound's utility as an intermediate in multi-step syntheses.

Biological Applications

Enzyme Inhibition Studies:

IBC is employed in biological research to study enzyme inhibition and protein labeling. Its ability to form covalent bonds with biological molecules makes it suitable for investigating enzyme active sites and understanding enzyme mechanisms.

Potential Pharmaceutical Applications:

Research is ongoing into IBC's potential as a precursor for pharmaceuticals. Its unique structure may allow for the development of drugs targeting specific enzymes or receptors, particularly in cancer therapy and other disease treatments.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, IBC is used to manufacture specialty chemicals and materials, including polymers and dyes. Its reactivity enables the synthesis of compounds that are critical for various industrial applications.

Material Science:

IBC's properties are also explored in material science, where it can be utilized in developing new materials with specific functionalities. The compound's ability to participate in diverse chemical reactions allows for tailoring material properties to meet specific needs.

Case Study 1: Enzyme Inhibition Research

In a study focusing on enzyme inhibition, IBC was used to investigate its interaction with specific enzymes involved in metabolic pathways. The results indicated that IBC effectively inhibited enzyme activity through covalent modification, demonstrating its potential as a tool for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

A research project aimed at synthesizing novel compounds utilized IBC as a starting material. The study successfully produced several derivatives with enhanced biological activity compared to existing drugs, showcasing IBC's utility in pharmaceutical chemistry.

Mecanismo De Acción

The mechanism by which 4-iodobenzoyl cyanide exerts its effects involves its reactivity towards nucleophiles. The iodine atom and the cyanide group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in applications such as enzyme inhibition, where the compound can bind to the active site of an enzyme, thereby blocking its activity .

Comparación Con Compuestos Similares

4-Iodobenzoyl chloride: Similar in structure but with a chloride group instead of a cyanide group. It is used in similar synthetic applications.

4-Iodobenzoic acid: Contains a carboxyl group instead of a cyanide group. It is used in the synthesis of various organic compounds.

4-Iodobenzylamine: Formed by the reduction of 4-iodobenzoyl cyanide. It is used in the synthesis of pharmaceuticals and other organic compounds.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a cyanide group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, with applications that are not easily replicated by its analogs .

Actividad Biológica

4-Iodobenzoyl cyanide is a chemical compound with significant biological activity, particularly due to its reactivity towards nucleophiles. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and toxicology. Understanding its biological activity is crucial for its application in drug development and research.

This compound has a molecular formula of C8H6IN and is characterized by the presence of an iodine atom and a cyanide group. These functional groups contribute to its reactivity and biological interactions.

The primary mechanism by which this compound exerts its effects involves the formation of covalent bonds with biological molecules. The iodine atom can be substituted by nucleophiles, while the cyanide group can participate in various chemical reactions, making it a versatile agent in biochemical applications.

Biological Applications

1. Enzyme Inhibition

this compound has been utilized in studies focusing on enzyme inhibition. Its ability to covalently bind to active sites of enzymes allows for the investigation of enzyme mechanisms and the development of inhibitors that can modulate enzyme activity.

2. Protein Labeling

The compound is also used in protein labeling studies due to its reactivity, enabling researchers to track and analyze protein interactions within biological systems.

3. Pharmaceutical Development

Research is ongoing into the potential use of this compound as a precursor for pharmaceuticals targeting specific enzymes or receptors. Its structural properties make it a candidate for developing new therapeutic agents.

Toxicological Profile

Given that this compound contains a cyanide group, understanding its toxicity is essential. Cyanides are known for their rapid action as poisons, primarily affecting cellular respiration by inhibiting cytochrome c oxidase, leading to cellular asphyxiation .

Case Studies on Cyanide Toxicity

- Case Study 1: A report highlighted instances of cyanide poisoning through dermal exposure, emphasizing the need for caution when handling compounds with cyanide groups. Symptoms included lethargy and disorientation, indicating severe central nervous system impact .

- Case Study 2: In another study involving animal models, acute exposure to cyanogenic compounds resulted in rapid mortality rates, underscoring the lethal potential of cyanides when ingested or absorbed .

Research Findings

Recent studies have focused on the toxicokinetics and dynamics of cyanides, including their absorption rates and metabolic pathways. For instance:

- Toxicokinetics: Research indicates that oral ingestion leads to higher absorption rates compared to inhalation due to continuous absorption through the gastrointestinal tract .

- Detoxification Mechanisms: Compounds such as methionine have shown potential in reducing cyanide toxicity by forming less harmful metabolites .

Data Tables

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Covalent binding to enzyme active sites |

| Protein Labeling | Reactive labeling for tracking proteins |

| Pharmaceutical Potential | Precursor for enzyme-targeting drugs |

| Toxicity Case Studies | Findings |

|---|---|

| Case Study 1 | Lethargy and disorientation from dermal exposure |

| Case Study 2 | Rapid mortality in animal models after cyanide exposure |

Propiedades

IUPAC Name |

4-iodobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWQJIJFOKTNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451386 | |

| Record name | 4-Iodobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198978-33-5 | |

| Record name | 4-Iodobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.